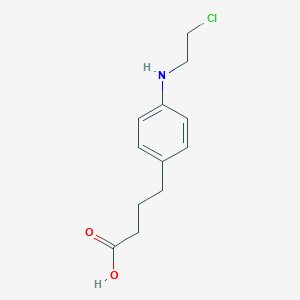
Chlorambucil half mustard
描述
Chlorambucil half mustard is a derivative of chlorambucil, a nitrogen mustard alkylating agent used primarily as an antineoplastic agent. Chlorambucil is known for its ability to treat various forms of cancer, including chronic lymphocytic leukemia, Hodgkin lymphoma, and non-Hodgkin lymphoma . This compound retains the alkylating properties of chlorambucil, making it a valuable compound in cancer treatment.
作用机制
- Chlorambucil is a chemotherapy agent used in the management of chronic lymphocytic leukemia and malignant lymphomas .
- Its primary target is DNA . Chlorambucil forms covalent bonds with DNA strands, resulting in cross-linking between double helices. This cross-linking disrupts the normal DNA structure and prevents proper DNA replication and transcription .
- Chlorambucil directly attacks DNA by cross-linking guanine bases in DNA double-helix strands. This makes the strands unable to uncoil and separate, which is necessary for DNA replication. As a result, cells can no longer divide .
- The affected pathways include DNA replication and transcription. By disrupting DNA structure, Chlorambucil interferes with RNA and protein synthesis .
- It undergoes rapid gastrointestinal absorption and plasma clearance, with extremely low urinary excretion .
- The molecular and cellular effects include inhibition of cell division due to disrupted DNA structure. This leads to tumor growth suppression .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
生化分析
Biochemical Properties
Chlorambucil Half Mustard is a well-studied anticancer drug that controls chronic lymphocytic leukaemia and malignant lymphomas . It interacts with various enzymes, proteins, and other biomolecules in the body. As a nitrogen mustard alkylating agent, it shows hepatotoxicity, secondary malignancies, etc., in normal cells and tissues .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is being researched .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies are being conducted to understand any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes or cofactors. Its effects on metabolic flux or metabolite levels are being studied .
Transport and Distribution
Research is ongoing to understand how this compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are being studied. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions
Chlorambucil half mustard can be synthesized through a series of chemical reactions involving the introduction of the bis(2-chloroethyl)amino group to a phenylbutyric acid derivative. The synthesis typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of phenylbutyric acid with thionyl chloride to form the corresponding acid chloride.
Introduction of the Bis(2-chloroethyl)amino Group: The acid chloride is then reacted with bis(2-chloroethyl)amine in the presence of a base such as triethylamine to form the desired this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of appropriate solvents to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
Chlorambucil half mustard undergoes several types of chemical reactions, including:
Hydrolysis: In aqueous environments, this compound can undergo hydrolysis, leading to the formation of less active metabolites.
Common Reagents and Conditions
Alkylation: This reaction typically occurs under physiological conditions (pH 7.4, 37°C) and does not require additional reagents.
Hydrolysis: This reaction occurs in the presence of water and is accelerated by acidic or basic conditions.
Major Products Formed
科学研究应用
Chlorambucil half mustard has several scientific research applications, including:
Cancer Research: It is used extensively in cancer research to study the mechanisms of DNA alkylation and the development of resistance to alkylating agents.
Drug Development: The compound serves as a model for developing new alkylating agents with improved efficacy and reduced toxicity.
Biological Studies: Researchers use this compound to investigate the effects of DNA damage on cellular processes and the mechanisms of DNA repair.
相似化合物的比较
Chlorambucil half mustard is similar to other nitrogen mustard alkylating agents, such as melphalan and bendamustine. it has unique properties that distinguish it from these compounds:
Melphalan: Like this compound, melphalan is an alkylating agent used in cancer treatment.
Bendamustine: Bendamustine also contains a bis(2-chloroethyl)amino group but has a benzimidazole ring instead of the phenylbutyric acid moiety.
These structural differences result in variations in their pharmacokinetics, efficacy, and toxicity profiles .
Similar Compounds
- Melphalan
- Bendamustine
- Cyclophosphamide
- Ifosfamide
This compound’s unique structure and properties make it a valuable compound in cancer research and treatment, offering distinct advantages over other alkylating agents.
属性
IUPAC Name |
4-[4-(2-chloroethylamino)phenyl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c13-8-9-14-11-6-4-10(5-7-11)2-1-3-12(15)16/h4-7,14H,1-3,8-9H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKJKVYIHGWHFSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCC(=O)O)NCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60151406 | |
| Record name | Chlorambucil half mustard | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60151406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116505-53-4 | |
| Record name | Chlorambucil half mustard | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116505534 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlorambucil half mustard | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60151406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MONOCHLOROETHYL CHLORAMBUCIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Y8DQR959R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



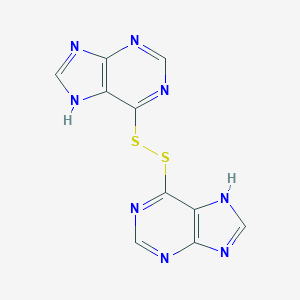
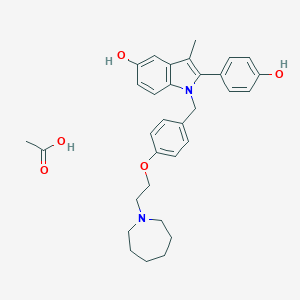
![5-[Bis(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic acid ethyl ester](/img/structure/B193237.png)
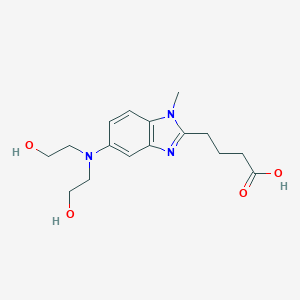
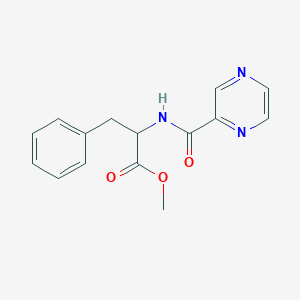

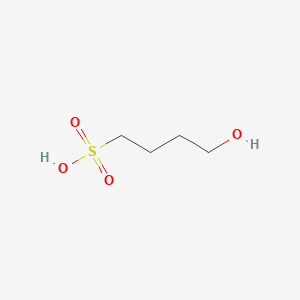
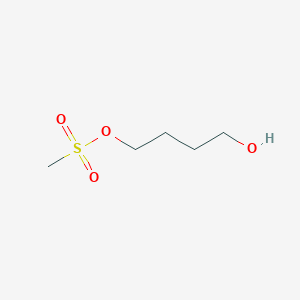
![(19R)-10,19-Diethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B193278.png)
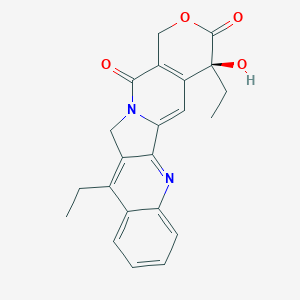
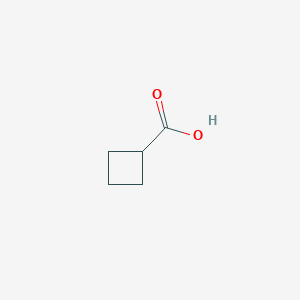
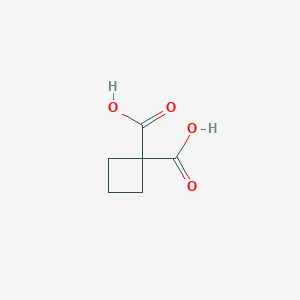
![10,19-diethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B193285.png)
